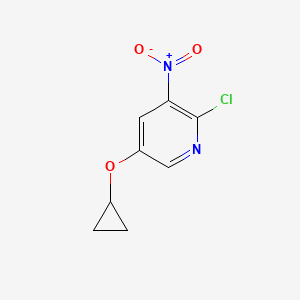

2-Chloro-5-cyclopropoxy-3-nitropyridine

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Scaffolds

Heterocyclic chemistry forms a cornerstone of organic chemistry, with its principles underpinning the development of a vast array of functional molecules. Among the most significant heterocycles are pyridines, aromatic rings containing one nitrogen atom. The pyridine scaffold is a ubiquitous feature in numerous naturally occurring and synthetic compounds, including vitamins, alkaloids, pharmaceuticals, and agrochemicals. lifechemicals.com Its presence in a significant number of FDA-approved drugs highlights its importance in medicinal chemistry. lifechemicals.com The unique electronic properties of the pyridine ring, imparted by the nitrogen atom, make it a versatile building block in organic synthesis. nih.gov

Significance of Multi-functionalized Pyridine Derivatives in Advanced Organic Synthesis

The strategic placement of multiple functional groups on a pyridine ring creates highly versatile intermediates for advanced organic synthesis. lifechemicals.com These "multi-functionalized" derivatives offer chemists precise control over subsequent chemical transformations. The interplay between electron-donating and electron-withdrawing groups, along with the presence of reactive sites and leaving groups, allows for a high degree of regioselectivity in reactions. nih.gov

For instance, the presence of a nitro group, a strong electron-withdrawing substituent, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). mdpi.com When paired with a halogen, such as chlorine, at an activated position (typically positions 2 or 4), the ring becomes highly susceptible to displacement by a wide range of nucleophiles. mdpi.comnih.gov This reactivity is fundamental to constructing complex molecular architectures from simpler pyridine-based starting materials. Such derivatives are crucial intermediates for producing compounds with potential applications in medicine and agriculture. researchgate.netgoogle.com

Overview of Research Trajectories for 2-Chloro-5-cyclopropoxy-3-nitropyridine

While specific published research on this compound is not extensively detailed in readily available literature, its structure suggests clear and promising research trajectories based on the established reactivity of its functional groups.

The compound features three key substituents on the pyridine core:

A chloro group at the 2-position: This halogen acts as an excellent leaving group in nucleophilic substitution reactions.

A nitro group at the 3-position: This powerful electron-withdrawing group activates the 2-position for nucleophilic attack.

A cyclopropoxy group at the 5-position: This group's electronic influence can modulate the reactivity of the ring.

Primary research would likely focus on SNAr reactions, where the chlorine atom is displaced by various nucleophiles such as amines, alcohols, and thiols to generate diverse libraries of novel compounds. A second major research avenue involves the chemical reduction of the nitro group to an amine. This transformation yields an amino-pyridine derivative, which is a key precursor for a wide range of further functionalizations, including amide bond formation and diazotization reactions. The combination of these reactive sites makes the molecule a versatile intermediate for synthesizing complex target structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1243350-30-2 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

The data in this table is compiled from publicly available chemical supplier information. chemscene.com

Current Gaps and Future Research Directions in the Field Pertaining to the Compound

The primary gap in the current body of scientific literature is the lack of dedicated studies on the synthesis, characterization, and reactivity of this compound. While the chemistry of related compounds like 2-chloro-5-nitropyridine (B43025) is well-documented, the specific influence of the 5-cyclopropoxy group on the molecule's properties and reactivity remains largely unexplored. researchgate.net

Future research should be directed towards several key areas:

Synthetic Optimization: Development of an efficient and scalable synthesis for this compound to ensure its availability for broader research applications.

Reactivity Profiling: A systematic investigation into the kinetics and thermodynamics of its SNAr reactions with a diverse panel of nucleophiles. This would quantify the electronic effect of the cyclopropoxy group compared to other substituents.

Derivatization and Application: Exploration of the synthetic utility of the compound by using it as a precursor for novel, complex molecules. The resulting compounds could be screened for potential biological activity, given the established importance of the pyridine scaffold in drug discovery. nih.gov

Spectroscopic and Structural Analysis: Detailed analysis using techniques such as NMR, FT-IR, and X-ray crystallography to fully characterize the compound and its derivatives, providing fundamental data for the scientific community. researchgate.net

Addressing these gaps will not only illuminate the specific chemistry of this promising molecule but also contribute valuable knowledge to the broader field of functionalized pyridine chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O3 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

2-chloro-5-cyclopropyloxy-3-nitropyridine |

InChI |

InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

JCGZHKRVCRJHHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(N=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 5 Cyclopropoxy 3 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections for the 2-Chloro-5-cyclopropoxy-3-nitropyridine Scaffold

A retrosynthetic analysis of this compound identifies several key disconnections that inform potential synthetic routes. The target molecule can be deconstructed by sequentially removing the principal functional groups: the nitro, cyclopropoxy, and chloro substituents.

One primary disconnection strategy involves the late-stage introduction of the nitro group. This approach considers 2-chloro-5-cyclopropoxypyridine as the immediate precursor. The synthesis of this intermediate would, in turn, rely on the etherification of 2-chloro-5-hydroxypyridine with a suitable cyclopropyl-donating reagent. This pathway is advantageous as it builds complexity on a pre-functionalized pyridine (B92270) ring.

Alternatively, a disconnection can be made at the ether linkage, suggesting a reaction between a 2-chloro-3-nitropyridin-5-ol derivative and a cyclopropyl (B3062369) halide or equivalent. This approach introduces the nitro group earlier in the sequence, which can influence the reactivity of the pyridine ring in subsequent steps.

A third strategic disconnection involves the halogenation of a 5-cyclopropoxy-3-nitropyridine precursor. This route prioritizes the establishment of the cyclopropoxy and nitro groups before the introduction of the chloro substituent at the 2-position.

Precursor Synthesis and Elaboration of Key Intermediates for this compound

The successful synthesis of this compound is contingent on the efficient preparation of key precursors. Based on the retrosynthetic analysis, two pivotal intermediates are 2-chloro-5-hydroxypyridine and 2-chloro-5-nitropyridine (B43025).

Synthesis of 2-Chloro-5-hydroxypyridine:

Several routes to 2-chloro-5-hydroxypyridine have been reported. A common method involves the diazotization of 5-amino-2-chloropyridine, followed by hydrolysis of the resulting diazonium salt. This two-step procedure provides the desired product in moderate yields. An alternative approach begins with 2-aminopyridine (B139424), which can be converted to 2-chloro-5-iodopyridine in two steps. The iodo-substituted pyridine can then be transformed into 2-chloro-5-hydroxypyridine via a boronic acid intermediate.

Synthesis of 2-Chloro-5-nitropyridine:

The synthesis of 2-chloro-5-nitropyridine is also well-documented. One common industrial method involves the nitration of 2-aminopyridine to yield a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. After separation, the 5-nitro isomer undergoes a Sandmeyer-type reaction to replace the amino group with a chloro group. Another route starts from 2-hydroxypyridine, which is first nitrated to 2-hydroxy-5-nitropyridine and then chlorinated using reagents like phosphorus oxychloride or phosphorus pentachloride to afford 2-chloro-5-nitropyridine.

These precursors serve as versatile building blocks for the subsequent introduction of the remaining functional groups to achieve the final target molecule.

Direct Synthetic Routes to this compound

The assembly of the target molecule can be approached through several direct synthetic routes, each with its own set of strategic advantages and challenges. These routes are primarily defined by the order in which the chloro, nitro, and cyclopropoxy groups are introduced onto the pyridine ring.

Halogenation Strategies for Pyridine Precursors

Halogenation is a key step in many of the potential synthetic pathways. If the synthesis proceeds through a 5-cyclopropoxy-3-nitropyridine intermediate, a selective chlorination at the 2-position is required. The electron-donating nature of the cyclopropoxy group and the electron-withdrawing nature of the nitro group will influence the regioselectivity of this reaction.

Nitration Procedures for Pyridine Ring Functionalization

The introduction of the nitro group at the 3-position is a critical transformation. If the synthesis starts with 2-chloro-5-cyclopropoxypyridine, a regioselective nitration is necessary. The directing effects of the chloro and cyclopropoxy groups are paramount. The cyclopropoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will determine the feasibility of achieving the desired 3-nitro isomer. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed, with careful control of reaction conditions to manage selectivity.

Etherification Reactions Involving Cyclopropanol Derivatives

The formation of the cyclopropoxy ether linkage is a central step in several synthetic strategies. The Williamson ether synthesis is a widely used and robust method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.com This reaction typically involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.com

In the context of synthesizing this compound, this could involve the reaction of the sodium or potassium salt of 2-chloro-5-hydroxypyridine with a cyclopropyl halide (e.g., cyclopropyl bromide). Alternatively, the alkoxide of cyclopropanol could be reacted with a suitable pyridine precursor bearing a leaving group at the 5-position.

A summary of potential Williamson ether synthesis approaches is presented in the table below:

| Pyridine Precursor | Cyclopropyl Reagent | Base |

| 2-Chloro-5-hydroxypyridine | Cyclopropyl bromide | Sodium hydride, Potassium carbonate |

| 2-Chloro-5-bromopyridine | Cyclopropanol | Sodium hydride |

Convergent and Linear Synthetic Sequences

Both convergent and linear synthetic strategies can be envisioned for the preparation of this compound.

A linear synthesis would involve the sequential modification of a starting pyridine derivative. For example, one could start with 2-aminopyridine and proceed through the following sequence:

Nitration to 2-amino-5-nitropyridine.

Diazotization and hydrolysis to 2-hydroxy-5-nitropyridine.

Chlorination to 2-chloro-5-nitropyridine.

Reduction of the nitro group to an amino group.

Protection of the amino group.

Etherification with a cyclopropyl derivative.

Deprotection.

Nitration to introduce the 3-nitro group.

A convergent synthesis , on the other hand, would involve the independent synthesis of key fragments that are later combined. For instance, one could synthesize 5-cyclopropoxy-3-nitropyridine separately and then introduce the chloro group at the 2-position in a later step. This approach can be more efficient as it allows for the parallel construction of different parts of the molecule.

The choice between a linear and a convergent approach would depend on the availability of starting materials, the yields of individual reactions, and the ease of purification of intermediates.

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of a robust and efficient synthesis of this compound. The primary focus of optimization would be on the O-alkylation of a suitable precursor, such as 2-chloro-5-hydroxy-3-nitropyridine, with a cyclopropylating agent. Key parameters that would require careful tuning include the choice of base, solvent, temperature, and the nature of the cyclopropylating agent.

Key Reaction Parameters for Optimization:

| Parameter | Options | Considerations |

| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | The strength of the base is crucial for the deprotonation of the hydroxyl group. A stronger base like NaH would lead to a faster reaction but might require anhydrous conditions. Carbonates are milder and often used in polar aprotic solvents. |

| Solvent | DMF, DMSO, Acetonitrile, Acetone | Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic. |

| Temperature | Room Temperature to Reflux | The reaction temperature will influence the reaction rate. Higher temperatures can lead to faster conversions but may also promote side reactions. |

| Cyclopropylating Agent | Cyclopropyl bromide, Cyclopropyl iodide, Cyclopropyl tosylate | The choice of leaving group on the cyclopropylating agent affects its reactivity. Iodides and tosylates are generally better leaving groups than bromides, leading to faster reaction rates. |

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several modern techniques could be employed:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of O-alkylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov The use of microwaves can be particularly advantageous for overcoming the activation energy barrier of the reaction. nih.gov This technique often allows for solvent-free reactions, which aligns with the principles of green chemistry. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated process control and optimization. vapourtec.comnih.gov For a nucleophilic aromatic substitution reaction to introduce the cyclopropoxy group, a flow setup would allow for precise control of reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. vapourtec.com

A hypothetical comparison of these techniques for the synthesis is presented below:

Comparison of Synthetic Methodologies:

| Methodology | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |

| Conventional Batch | 4-24 hours | Moderate to Good | Well-established, simple setup | Long reaction times, potential for side reactions |

| Microwave-Assisted | 10-60 minutes | Good to Excellent | Rapid, higher yields, energy efficient organic-chemistry.orgyoutube.com | Scalability can be a challenge |

| Flow Chemistry | Minutes to hours | Good to Excellent | High reproducibility, improved safety, easy scale-up vapourtec.com | Higher initial equipment cost |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. ijarsct.co.inresearchgate.netnih.gov For the synthesis of this compound, several green and sustainable approaches can be considered.

Key Green Chemistry Strategies:

Use of Greener Solvents: Traditional solvents like DMF and DMSO, while effective, have environmental and health concerns. The exploration of more benign alternatives is a key aspect of green chemistry. ijarsct.co.in For pyridine synthesis, the use of water, ionic liquids, or deep eutectic solvents has been investigated. wikipedia.org For the recovery of pyridine derivatives, alkyl acetates are considered environmentally acceptable substitutes for hazardous solvents like benzene. google.com

Energy Efficiency: As discussed under process intensification, the use of microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. nih.govyoutube.com

Potential Green Improvements for the Synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing a synthetic route with fewer steps and higher yields to minimize waste generation. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the final product, such as addition reactions where possible. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. For example, using a less toxic base or a greener solvent for the O-alkylation step. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. organic-chemistry.orgvapourtec.com |

| Use of Renewable Feedstocks | While challenging for this specific molecule, exploring bio-based starting materials for the synthesis of the pyridine ring is a long-term goal in green chemistry. |

| Catalysis | Investigating catalytic approaches for the etherification step to reduce the amount of base required and potentially improve selectivity. organic-chemistry.org |

By integrating these optimization, process intensification, and green chemistry principles, the synthesis of this compound can be developed to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Cyclopropoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring in 2-Chloro-5-cyclopropoxy-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the C-2 chloro substituent by a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Amination Reactions and Derivatives

The reaction of this compound with various amine nucleophiles is a key method for the introduction of nitrogen-containing functional groups. These amination reactions typically proceed under mild conditions and can lead to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar 2-chloro-3-nitropyridine (B167233) systems. For instance, the reaction of 2-chloro-3-nitropyridine with substituted anilines in ethylene (B1197577) glycol results in the formation of 2-anilino-3-nitropyridine derivatives in high yields. This suggests that this compound would readily react with primary and secondary amines to afford the corresponding 2-amino-5-cyclopropoxy-3-nitropyridine derivatives. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

Table 1: Representative Amination Reactions of 2-Chloro-3-nitropyridine Analogues

| Amine Nucleophile | Product | Typical Reaction Conditions |

| Substituted Anilines | 2-(Arylamino)-3-nitropyridines | Ethylene glycol, heat |

| Aliphatic Amines | 2-(Alkylamino)-3-nitropyridines | Various organic solvents, room temperature or heat |

| Heterocyclic Amines | 2-(Hetaryl)-3-nitropyridines | Base catalysis, various solvents |

Oxygenation and Thiolation Reactions

The displacement of the chloride in this compound can also be achieved with oxygen and sulfur nucleophiles, leading to the formation of ethers and thioethers, respectively.

Reactions with oxygen nucleophiles, such as alkoxides and phenoxides, are expected to proceed smoothly to yield 2-alkoxy- or 2-aryloxy-5-cyclopropoxy-3-nitropyridines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Similarly, thiolation reactions with thiols or their corresponding thiolates would result in the formation of 2-(alkylthio)- or 2-(arylthio)-5-cyclopropoxy-3-nitropyridines. Research on related 2-chloro-3-nitropyridine derivatives has shown that reactions with sulfur nucleophiles can be highly regioselective, with a preference for the substitution of a nitro group if a better leaving group is not present. However, with the chloro group at the activated C-2 position, its displacement is the favored pathway.

Carbon-Carbon Bond Formation via SNAr Pathways

The formation of carbon-carbon bonds via SNAr pathways using this compound is a more challenging transformation compared to amination or oxygenation. This is due to the generally lower nucleophilicity of carbon nucleophiles. However, with sufficiently activated carbon nucleophiles, such as enolates or carbanions derived from active methylene (B1212753) compounds, the displacement of the C-2 chloride is feasible. For example, the reaction of 2-chloro-3-nitropyridines with diethyl malonate in the presence of a strong base like sodium hydride can lead to the formation of the corresponding 2-(dicarboethoxymethyl)-3-nitropyridine derivative.

Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position of this compound

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for the formation of carbon-carbon and carbon-heteroatom bonds at the C-2 position of the pyridine ring. These reactions typically involve a palladium catalyst and allow for the coupling of the chloro-substituted pyridine with a wide range of organometallic reagents.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-aryl structures. It is anticipated that this compound would be a suitable substrate for Suzuki-Miyaura coupling reactions.

The general reaction would involve the palladium-catalyzed coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a base. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For electron-deficient heteroaryl chlorides, ligands such as SPhos and XPhos have been shown to be effective.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Expected Product (2-R-5-cyclopropoxy-3-nitropyridine) |

| Phenylboronic acid | 2-Phenyl-5-cyclopropoxy-3-nitropyridine |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-cyclopropoxy-3-nitropyridine |

| Vinylboronic acid | 2-Vinyl-5-cyclopropoxy-3-nitropyridine |

Stille Coupling Reaction Studies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups. This compound is expected to be a viable substrate for Stille coupling reactions, allowing for the introduction of various aryl, vinyl, and alkynyl groups at the C-2 position.

The reaction would typically be carried out in a non-polar aprotic solvent in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The reactivity of the organostannane partner is an important factor, with alkynylstannanes generally being the most reactive, followed by vinyl-, aryl-, allyl-, and finally alkylstannanes.

Negishi and Kumada Coupling Methodologies

While specific examples of Negishi and Kumada coupling reactions involving this compound are not extensively documented in the reviewed literature, the general principles of these powerful cross-coupling methodologies allow for predictable reactivity. Both reactions are cornerstone techniques in organic synthesis for the formation of carbon-carbon bonds, typically employing palladium or nickel catalysts.

The Negishi coupling utilizes an organozinc reagent, which is known for its high reactivity and functional group tolerance compared to some other organometallic reagents. The Kumada coupling, one of the earliest developed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide). Due to the high reactivity of Grignard reagents, the Kumada coupling often exhibits lower functional group tolerance.

For this compound, the chlorine atom at the 2-position of the pyridine ring serves as the leaving group in these reactions. The electron-deficient nature of the pyridine ring, further enhanced by the presence of the nitro group, is expected to facilitate the initial oxidative addition step in the catalytic cycle of both Negishi and Kumada couplings. However, the strong nucleophilicity and basicity of Grignard reagents in the Kumada coupling could potentially lead to side reactions, such as nucleophilic attack at the nitro group or interaction with the cyclopropoxy moiety under certain conditions. The milder nature of organozinc reagents in the Negishi coupling might offer a more controlled and selective transformation.

Table 1: Comparison of Negishi and Kumada Coupling for Potential Application with this compound

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organomagnesium (R-MgX) |

| Typical Catalysts | Pd(0) or Ni(0) complexes | Pd(0) or Ni(0) complexes |

| Reactivity of Reagent | Moderate to high | Very high |

| Functional Group Tolerance | Generally good | More limited |

| Potential Side Reactions with Substrate | Less likely | Possible attack at nitro group or cyclopropoxy moiety |

Other Transition Metal-Mediated Transformations

Beyond Negishi and Kumada couplings, this compound is a viable substrate for a range of other transition metal-mediated cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The reactivity of the C-Cl bond at the 2-position is central to these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling with various aryl- and vinylboronic acids or esters to introduce new carbon substituents at the 2-position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction would provide a direct route to 2-alkynyl-5-cyclopropoxy-3-nitropyridine derivatives, which are valuable intermediates for further synthetic elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the reaction of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. The application of the Buchwald-Hartwig amination to this compound would enable the synthesis of a diverse range of 2-amino-5-cyclopropoxy-3-nitropyridine derivatives.

Table 2: Overview of Potential Transition Metal-Mediated Transformations of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | R-B(OR)₂ | Pd(0) catalyst, Base | 2-R-5-cyclopropoxy-3-nitropyridine |

| Sonogashira | R-C≡CH | Pd(0) and Cu(I) catalysts, Base | 2-(R-C≡C)-5-cyclopropoxy-3-nitropyridine |

| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Base | 2-(R¹R²N)-5-cyclopropoxy-3-nitropyridine |

Reactions and Transformations of the Nitro Group in this compound

Reduction Reactions to Amino-Pyridines

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. In the context of this compound, this reduction yields 2-Chloro-5-cyclopropoxy-pyridin-3-amine, a valuable intermediate for the synthesis of various heterocyclic compounds.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and the use of metal-based reducing agents in acidic or neutral media.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Metal-Based Reductions: Several metals in the presence of an acid are effective for the reduction of nitroarenes. A common system is tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Stannous chloride (SnCl₂) is another mild and selective reagent for this purpose. These methods are generally robust and tolerant of a range of functional groups.

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Advantages | Potential Considerations |

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Clean reaction, high yields | Potential for dehalogenation |

| Fe/HCl | Acidic aqueous solution | Inexpensive, effective | Requires workup to remove metal salts |

| SnCl₂ | Solvent (e.g., EtOH, EtOAc) | Mild, good selectivity | Stoichiometric amounts of tin salts produced |

Other Selective Transformations of the Nitro Moiety

Partial Reduction to Nitroso and Hydroxylamine (B1172632) Derivatives: Under carefully controlled conditions, the reduction of the nitro group can be stopped at the nitroso (-NO) or hydroxylamine (-NHOH) stage. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or specific catalytic systems can be employed to achieve this selectivity. These intermediates are reactive and can be used in subsequent transformations.

Displacement of the Nitro Group: While less common than the displacement of the chloro substituent, under certain conditions, particularly with potent nucleophiles and in specific substitution patterns, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.

Reactivity and Stability of the Cyclopropoxy Moiety in this compound

Ring-Opening Reactions and Subsequent Derivatizations

The cyclopropoxy group is generally stable under many reaction conditions; however, its strained three-membered ring can be susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of certain transition metal catalysts. The stability of the cyclopropoxy moiety in this compound is an important consideration during synthetic manipulations.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen of the cyclopropoxy group can be protonated, which facilitates the nucleophilic attack and subsequent ring-opening of the cyclopropane (B1198618) ring. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the electronic properties of the pyridine ring. This reactivity can be exploited to introduce new functional groups. For instance, treatment with hydrohalic acids (e.g., HBr, HI) could lead to the formation of a halo-propoxy side chain.

The electron-withdrawing nature of the nitro- and chloro-substituted pyridine ring may influence the stability of the cyclopropoxy group, potentially making it more susceptible to nucleophilic attack under certain conditions. Careful control of reaction pH and temperature is crucial to avoid undesired ring-opening when performing reactions on other parts of the molecule.

Functional Group Compatibility and Positional Effects

The reactivity of this compound is dominated by the electronic properties of its three substituents on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, significantly reducing the electron density of the aromatic system. This deactivation is crucial in determining the types of reactions the molecule will undergo.

2-Chloro Group: The chlorine atom at the C2 position is an effective leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is profoundly influenced by the other substituents.

3-Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group, both through inductive and resonance effects. Its placement ortho to the chlorine atom strongly activates the C2 position for nucleophilic attack. The nitro group can stabilize the negative charge in the Meisenheimer complex intermediate formed during an SNAr reaction, thereby lowering the activation energy. libretexts.org

5-Cyclopropoxy Group: The cyclopropoxy group at the C5 position acts as an electron-donating group. The cyclopropyl (B3062369) ring can donate electron density into the aromatic system through hyperconjugation, exhibiting behavior similar to other alkoxy groups or even a vinyl group. wikipedia.orgstackexchange.com This electron-donating nature counteracts the withdrawing effects of the nitro group and the ring nitrogen to some extent.

The table below summarizes the electronic contributions of each functional group.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Pyridine Nitrogen | 1 | Electron-withdrawing (Inductive & Resonance) | Deactivates the ring towards electrophiles; Activates C2/C6 for nucleophilic attack. |

| Chloro | 2 | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Acts as a leaving group in SNAr. |

| Nitro | 3 | Strongly electron-withdrawing (Inductive & Resonance) | Strongly activates the C2 position for SNAr; Strongly deactivates the ring for EAS. |

| Cyclopropoxy | 5 | Electron-donating (Resonance/Hyperconjugation) | Partially counteracts the deactivation of the ring; May influence regioselectivity of metalation. |

Electrophilic Aromatic Substitution and Directed Metalation Studies on this compound

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. In this compound, the presence of the strongly deactivating nitro group further diminishes the ring's nucleophilicity. nih.govnumberanalytics.com Consequently, EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation are generally not feasible under standard conditions and would require exceptionally harsh conditions that risk degrading the molecule. Nucleophilic substitution of hydrogen is a more plausible pathway for functionalizing such electron-poor systems. nih.govacs.org

Directed Metalation Studies

Directed ortho-metalation (DoM) offers a powerful alternative for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates with an organolithium reagent, facilitating deprotonation at a nearby position. baranlab.org For this compound, several outcomes are conceivable based on the directing ability of the present functional groups.

Alkoxy as DMG: Alkoxy groups are known DMGs, typically directing lithiation to the ortho C4 and C6 positions. The cyclopropoxy group would be expected to direct metalation to the C4 and C6 positions.

Chloro as DMG: A chloro group can also act as a DMG, though it is weaker than an alkoxy group. It would direct metalation to the C3 position, which is already occupied by the nitro group.

Nitro Group Interference: The highly electrophilic nitro group can react with nucleophilic organolithium reagents, which can complicate DoM reactions. clockss.org

Considering these factors, metalation would most likely be directed by the cyclopropoxy group to either the C4 or C6 position, assuming the organolithium reagent does not react with the nitro group first. Studies on 2-chloropyridine (B119429) have shown that specific reagents like BuLi-LiDMAE can induce an unusual regioselective lithiation at the C6 position, which suggests that complex-induced proximity effects can override simple acidity arguments. acs.orgnih.gov Therefore, the regiochemical outcome of a DoM reaction on this substrate would be highly dependent on the specific base and reaction conditions employed.

The potential sites for directed metalation are summarized below.

| Directing Group | Potential Site of Lithiation | Comments |

| 5-Cyclopropoxy | C4 or C6 | C4 is sterically less hindered. C6 is ortho to the ring nitrogen. |

| 2-Chloro | C3 | Position is blocked by the nitro group. |

Studies on Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In the target molecule, the main competing reaction pathways are nucleophilic substitution at the C-Cl bond and reduction of the nitro group.

SNAr vs. Nitro Reduction: Under typical SNAr conditions with nucleophiles like amines or alkoxides, the substitution of the activated chlorine atom is expected to be the dominant reaction. However, when using reducing agents, chemoselectivity becomes a key issue. Strong reducing agents like LiAlH₄ would likely reduce the nitro group and potentially react with the C-Cl bond. Milder, more chemoselective reducing agents, such as NaBH₄ under specific conditions or catalytic hydrogenation with a carefully chosen catalyst (e.g., PtO₂), could potentially reduce the nitro group to an amino group while leaving the chloro and cyclopropoxy groups intact. nih.govscirp.orgnih.gov

Nitro Group Substitution: In some highly activated nitropyridine systems, the nitro group itself can act as a leaving group in SNAr reactions. nih.gov While the 2-chloro group is generally a better leaving group, the possibility of nitro group displacement exists, particularly with soft nucleophiles under specific conditions.

Regioselectivity

Regioselectivity concerns the position at which a reaction occurs. For this compound, the primary regiochemical question arises in SNAr reactions. The nucleophile will overwhelmingly attack the C2 position. This high regioselectivity is dictated by:

Activation by the ortho-Nitro Group: The nitro group at C3 provides powerful resonance and inductive stabilization to the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2.

Activation by the Ring Nitrogen: The ring nitrogen also activates the α-position (C2) towards nucleophilic attack.

A study on the amination of 2,6-dichloro-3-nitropyridine (B41883) demonstrated that nucleophilic attack occurs selectively at the C2 position (ortho to the nitro group) rather than the C6 position (para to the nitro group). stackexchange.com This was attributed to the kinetically favored pathway, where the strong inductive effect of the adjacent nitro group makes the C2 position more electrophilic. A similar principle applies to the target molecule, ensuring that substitution happens almost exclusively at C2. stackexchange.com

Stereoselectivity

Stereoselectivity is relevant when a reaction can produce multiple stereoisomers. The starting material, this compound, is achiral and has no stereocenters. Stereoselectivity would become a consideration only if a reaction introduces a new chiral center. For example, if a chiral, non-racemic nucleophile were used in an SNAr reaction, the product would be chiral. However, without the introduction of a chiral element in the reactants or catalyst, reactions on this substrate would yield achiral or racemic products.

Advanced Synthetic Applications of 2 Chloro 5 Cyclopropoxy 3 Nitropyridine As a Chemical Building Block

Utilization in the Construction of Novel Pyridine (B92270) Derivatives and Libraries

The strategic placement of the chloro and nitro groups on the pyridine ring of 2-Chloro-5-cyclopropoxy-3-nitropyridine makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the chlorine atom at the 2-position for displacement by a variety of nucleophiles. This reactivity is systematically exploited to generate libraries of substituted pyridine derivatives.

Researchers have demonstrated that the chlorine atom can be readily displaced by amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy-5-cyclopropoxy-3-nitropyridine derivatives, respectively. These reactions are often high-yielding and proceed under mild conditions. For example, the reaction with various primary and secondary amines provides a straightforward route to a diverse set of 2-aminopyridine (B139424) compounds.

The subsequent reduction of the nitro group to an amine provides a secondary point for diversification. This two-step sequence—nucleophilic substitution followed by nitro reduction—is a powerful strategy for creating libraries of 3,5-disubstituted pyridines with varied functionalities. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with this compound

| Nucleophile | Product |

| Morpholine | 2-(Morpholin-4-yl)-5-cyclopropoxy-3-nitropyridine |

| Piperidine | 2-(Piperidin-1-yl)-5-cyclopropoxy-3-nitropyridine |

| Ethanolamine | 2-((2-Hydroxyethyl)amino)-5-cyclopropoxy-3-nitropyridine |

| Sodium Methoxide | 2-Methoxy-5-cyclopropoxy-3-nitropyridine |

Application in the Synthesis of Complex Heterocyclic Scaffolds

Beyond simple substitution, this compound is a key starting material for the synthesis of more complex, fused heterocyclic systems. The functional groups on the pyridine ring can participate in intramolecular cyclization reactions to form bicyclic and polycyclic scaffolds, which are often privileged structures in medicinal chemistry.

One common strategy involves the initial substitution of the chlorine atom with a nucleophile that contains a second reactive site. For instance, reaction with a bifunctional nucleophile like ethylenediamine (B42938) can be followed by a subsequent cyclization step to form a fused pyrazine (B50134) ring. Similarly, reaction with anthranilic acid derivatives can lead to the formation of pyridopyrimidines.

The nitro group also plays a crucial role in these transformations. After reduction to an amine, it can be diazotized and converted into other functional groups, or it can participate directly in cyclization reactions. For example, reductive cyclization strategies can be employed to construct fused imidazole (B134444) or triazole rings, leading to novel heterocyclic systems with potential biological activity.

Development of Diverse Compound Collections from this compound

The generation of diverse compound collections is a cornerstone of modern drug discovery. The reactivity profile of this compound makes it an excellent starting point for creating such collections. By systematically varying the nucleophiles used in the initial substitution step and then employing a range of reactions on the nitro group, a vast chemical space can be explored.

For example, a library of N-aryl and N-heteroaryl derivatives can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the 2-position.

Furthermore, the cyclopropoxy group, while often stable, can also be a point of modification under certain conditions, although this is less common. The primary strategy for diversification remains the sequential functionalization at the 2 and 3-positions of the pyridine ring. The resulting compound libraries can then be screened for biological activity against various therapeutic targets.

Table 2: Diversification Strategies for Compound Library Synthesis

| Reaction Type | Position of Modification | Functional Group Transformation | Example of Introduced Moiety |

| Nucleophilic Aromatic Substitution | C2 | Cl → Nu | Anilines, Alkoxides, Thiolates |

| Nitro Group Reduction | C3 | NO₂ → NH₂ | Aniline |

| Sandmeyer Reaction | C3 (from NH₂) | NH₂ → Cl, Br, CN | Halogens, Cyano |

| Buchwald-Hartwig Amination | C2 | Cl → NHR | Arylamines, Heteroarylamines |

| Reductive Cyclization | C2 and C3 | - | Fused Imidazoles, Triazoles |

Integration into Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The integration of this compound into MCR strategies offers a rapid and convergent approach to complex molecules.

While specific examples in the literature of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its functional handles are amenable to such transformations. For instance, after reduction of the nitro group to an amine, the resulting 2-chloro-5-cyclopropoxy-pyridin-3-amine could potentially be used as the amine component in various MCRs.

A more direct application involves sequential one-pot reactions that have the character of an MCR. For example, an initial SNAr reaction could be followed by an in situ reduction and subsequent cyclization with another component, all performed in a single reaction vessel. This approach streamlines the synthesis of complex heterocyclic systems and enhances synthetic efficiency. The development of novel MCRs that directly incorporate this compound as a key building block is an active area of research.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Chloro 5 Cyclopropoxy 3 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (1D and 2D Techniques)

No published ¹H NMR or ¹³C NMR spectra, nor any 2D NMR correlation data (such as COSY, HSQC, or HMBC), could be located for 2-Chloro-5-cyclopropoxy-3-nitropyridine. This information is essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the cyclopropoxy and nitropyridine moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Detailed HRMS data, which would confirm the elemental composition (C₈H₇ClN₂O₃) and provide insight into the compound's fragmentation patterns under mass spectrometric conditions, is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectra for this compound have not been published. Such spectra would be used to identify characteristic vibrational frequencies for the nitro group (NO₂), the C-Cl bond, the cyclopropyl (B3062369) ether linkage, and the pyridine (B92270) ring system.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

There is no evidence in the Cambridge Structural Database or other literature that the single-crystal X-ray structure of this compound has been determined. Consequently, no data on its crystal system, space group, unit cell dimensions, or bond lengths and angles in the solid state can be provided.

Chromatographic Techniques for Purity Profiling and Separation (HPLC, GC-MS, SFC)

Specific, validated chromatographic methods for the purity assessment and separation of this compound are not described in available literature. Information regarding column types, mobile phases, detection wavelengths, and retention times for HPLC, GC-MS, or SFC analysis is currently unavailable.

Theoretical and Computational Chemistry Investigations of 2 Chloro 5 Cyclopropoxy 3 Nitropyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are essential for understanding the electronic structure and molecular orbitals of a compound like 2-chloro-5-cyclopropoxy-3-nitropyridine. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

For the related compound, 2-chloro-5-nitropyridine (B43025), DFT studies using the B3LYP functional with basis sets like 6-31+G(d,p) and 6-311++G(d,p) have been performed to calculate structural parameters and spectroscopic data. researchgate.net These studies reveal that the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the occurrence of charge transfer within the molecule. researchgate.net The presence of the electron-withdrawing nitro group and the chlorine atom significantly influences the electronic landscape of the pyridine (B92270) ring.

In this compound, the addition of a cyclopropoxy group at the 5-position would further modulate the electronic properties. The cyclopropoxy group can act as an electron-donating group through resonance, which would affect the energies of the HOMO and LUMO. This would, in turn, influence the molecule's reactivity, particularly towards nucleophilic aromatic substitution.

Basic computational data for this compound is available, providing some initial parameters. chemscene.com

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 65.26 Ų |

| LogP | 2.1844 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

Data sourced from ChemScene chemscene.com

These values suggest a molecule with moderate polarity and some conformational flexibility due to the rotatable bonds associated with the cyclopropoxy group.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For pyridine derivatives, particularly those activated by electron-withdrawing groups like the nitro group, nucleophilic aromatic substitution (SNAr) is a common and important reaction pathway.

Studies on the related 2-chloro-5-nitropyridine show that it is highly reactive towards nucleophiles such as amines, alcohols, and thiols. The strong activating effect of the nitro group at the 5-position facilitates the attack of a nucleophile at the 2-position, leading to the displacement of the chlorine atom. Computational studies on similar systems have been used to model the transition states of these SNAr reactions, providing insights into the reaction kinetics and the influence of different substituents.

For this compound, the reaction mechanism would be analogous. The electron-withdrawing nitro group at the 3-position and the chlorine at the 2-position make the C2 carbon atom highly electrophilic. A nucleophile would attack this position, forming a Meisenheimer complex as an intermediate. The stability of this intermediate and the subsequent transition state for the departure of the chloride ion would be influenced by the electronic effects of the cyclopropoxy group. Computational modeling could precisely map the energy profile of this reaction, identify the key transition states, and predict the reaction rates.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are widely used to predict spectroscopic parameters, such as vibrational frequencies (FTIR and Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. For the analogous compound 2-chloro-5-nitropyridine, DFT and Hartree-Fock methods have been successfully employed to calculate its vibrational spectra. researchgate.net

A conformational analysis of this compound would be crucial due to the presence of the flexible cyclopropoxy group. The orientation of the cyclopropyl (B3062369) ring relative to the pyridine ring can lead to different conformers with distinct energies. Computational methods can be used to perform a potential energy surface scan by rotating the C-O bond connecting the cyclopropoxy group to the pyridine ring. This analysis would identify the most stable conformer(s) and the energy barriers between them. The predicted spectroscopic parameters would then typically be calculated for the lowest energy conformer.

Molecular Modeling and Dynamics Simulations for Reactivity Insights

Molecular modeling and dynamics simulations offer a deeper understanding of a molecule's behavior and reactivity in a dynamic environment. While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can explore the conformational space of the molecule over time and in the presence of solvent molecules.

For this compound, MD simulations could provide insights into:

Solvent Effects: How the presence of different solvents affects the conformational preferences and the accessibility of the reactive sites.

Reactivity Indices: Parameters derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack.

Interaction with Biomolecules: If this compound is investigated for potential biological activity, molecular docking and MD simulations could be used to model its interaction with protein targets, providing insights into its binding mode and affinity.

These computational approaches, while not yet extensively reported for this compound itself, are standard tools in modern chemical research and would be invaluable in characterizing this specific compound.

Emerging Research Avenues and Future Perspectives for 2 Chloro 5 Cyclopropoxy 3 Nitropyridine

Exploration of Novel Catalytic Systems for Efficient Transformations

Future research into 2-Chloro-5-cyclopropoxy-3-nitropyridine will likely focus on the development of novel catalytic systems to mediate its chemical transformations. The inherent reactivity of the 2-chloro-3-nitropyridine (B167233) scaffold suggests that the chlorine atom is susceptible to nucleophilic substitution. The exploration of various catalysts, particularly those based on transition metals like palladium, copper, and nickel, could unlock a wide array of derivatization pathways.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Catalyst | Potential Reactant | Expected Product Class |

| Suzuki Coupling | Palladium-based catalysts | Boronic acids/esters | Aryl- or heteroaryl-substituted nitropyridines |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Amines | Amino-substituted nitropyridines |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Terminal alkynes | Alkynyl-substituted nitropyridines |

| Ullmann Condensation | Copper-based catalysts | Alcohols, phenols, thiols | Ether or thioether-substituted nitropyridines |

The development of efficient catalytic systems would not only facilitate the synthesis of a diverse library of derivatives but also enable these transformations to be conducted under milder conditions with improved yields and selectivity.

Application in Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound to flow chemistry and automated synthesis platforms represents a significant area for future investigation. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up amt.uk.

Given the potential for highly exothermic reactions, particularly in nitration and subsequent derivatization steps, flow chemistry could provide a safer and more controlled environment for the synthesis and functionalization of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher purity products and minimize the formation of byproducts.

Expanding the Scope of Derivatization and Functionalization Reactions

A primary focus of future research will undoubtedly be the expansion of derivatization and functionalization reactions involving this compound. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic aromatic substitution at the chloro-position. This inherent reactivity can be exploited to introduce a wide variety of functional groups.

Furthermore, the nitro group itself can be a versatile handle for further transformations. Reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a new family of compounds, including amides, sulfonamides, and ureas. The cyclopropoxy group, while generally stable, could also be a site for specific chemical modifications under certain conditions.

Potential for the Development of Advanced Materials Precursors

While there is currently no specific information on the application of this compound as a precursor for advanced materials, its structural motifs suggest potential in this area. Pyridine-based compounds are known to be used in the synthesis of organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and functional dyes.

The combination of the electron-deficient nitropyridine ring and the unique electronic and conformational properties of the cyclopropyl (B3062369) group could lead to the development of materials with interesting photophysical or electronic characteristics. Future research could explore the incorporation of this compound derivatives into polymeric structures or their use as ligands for metal complexes with catalytic or material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.